molecular formula C20H16N2O4S B243606 N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzenesulfonamide

N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzenesulfonamide

Cat. No. B243606
M. Wt: 380.4 g/mol
InChI Key: VWDWRJZRJGNEEQ-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase and matrix metalloproteinases. This inhibition leads to a reduction in the activity of these enzymes, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of inflammation, and the prevention of bone resorption. It has also been reported to have a positive effect on the immune system and to exhibit neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzenesulfonamide in lab experiments is its high potency and specificity, which allows for accurate and reliable results. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzenesulfonamide. These include the exploration of its potential applications in the treatment of various diseases, such as cancer, inflammation, and osteoporosis. Additionally, further studies are needed to investigate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzenesulfonamide involves the reaction between 3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl)-4-methylbenzenesulfonamide and a suitable reagent, such as triethylamine or sodium hydride. The reaction can be carried out in various solvents, including dimethylformamide or dimethyl sulfoxide, under controlled conditions of temperature and pressure.

Scientific Research Applications

N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H16N2O4S/c1-13-6-9-15(10-7-13)27(24,25)22-14-8-11-18(23)16(12-14)20-21-17-4-2-3-5-19(17)26-20/h2-12,21-22H,1H3/b20-16-

InChI Key

VWDWRJZRJGNEEQ-SILNSSARSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C/C(=C/3\NC4=CC=CC=C4O3)/C(=O)C=C2

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2

Origin of Product

United States

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